molecular formula C19H16FNO3 B2434789 N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034594-44-8

N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2434789
CAS No.: 2034594-44-8
M. Wt: 325.339
InChI Key: UZSBDZVNHRKPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” can be represented by its IUPAC name, InChI, InChIKey, and Canonical SMILES . For more detailed structural analysis, you may need to refer to specialized resources or software.


Physical and Chemical Properties Analysis

The molecular weight of “N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is 325.339. Other computed properties include XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized .

Scientific Research Applications

PET Imaging Agents

Cyclopropanecarboxamide derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents, especially for targeting serotonin 5-HT1A receptors. These receptors are involved in various neuropsychiatric disorders, making the development of selective and high-affinity imaging agents crucial for diagnosing and understanding these conditions. For example, the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides demonstrated the promise of using cyclopropanecarboxamide derivatives for in vivo quantification of 5-HT1A receptors, showcasing high brain uptake and stability against defluorination, pivotal for effective PET imaging (Gonzalo García et al., 2014).

Synthetic Methodologies

The synthesis of structurally similar compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been achieved through high-yield synthetic methods. These methodologies involve multi-step nucleophilic substitution reactions and ester hydrolysis, underscoring the versatility and adaptability of cyclopropane-based frameworks in medicinal chemistry (Zhihui Zhou et al., 2021).

Antiproliferative Compounds

Research into the antiproliferative activities of cyclopropane derivatives has led to the synthesis of compounds with significant inhibitory effects against cancer cell lines. For example, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited notable antiproliferative activity, indicating the potential of cyclopropanecarboxamide derivatives in developing new anticancer therapies (J. Lu et al., 2021).

Material Sciences Applications

In the realm of material sciences, cyclopropanecarboxamide derivatives have contributed to the development of novel polyamides with outstanding thermal stability and mechanical properties. These materials, synthesized from cyclopropanecarboxamide derivatives and various dicarboxylic acids, have demonstrated potential applications in high-performance polymers due to their excellent solubility, thermal stability, and mechanical strength (P. K. Gutch et al., 2003).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-14-5-3-13(4-6-14)19(9-10-19)18(22)21-12-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSBDZVNHRKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.